![molecular formula C13H12O2 B13930304 [1,1-Biphenyl]-3,5-diol,4-methyl- CAS No. 1771734-27-0](/img/structure/B13930304.png)
[1,1-Biphenyl]-3,5-diol,4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1-Biphenyl]-3,5-diol,4-methyl- is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected at the [1,1’] position. This specific compound has hydroxyl groups at the 3 and 5 positions and a methyl group at the 4 position on one of the benzene rings. Biphenyl derivatives are significant in organic chemistry due to their presence in various biologically active compounds and their applications in different industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-3,5-diol,4-methyl- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions with a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with a biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride. This method is useful for introducing the methyl group at the desired position.
Industrial Production Methods
Industrial production of [1,1-Biphenyl]-3,5-diol,4-methyl- often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. The choice of catalysts, solvents, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
[1,1-Biphenyl]-3,5-diol,4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
[1,1-Biphenyl]-3,5-diol,4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of [1,1-Biphenyl]-3,5-diol,4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound without any substituents.
[1,1-Biphenyl]-4-yl-oxoethylbenzoate: A derivative with an ester group.
[1,1-Biphenyl]-2,4-diol: A derivative with hydroxyl groups at different positions.
Uniqueness
[1,1-Biphenyl]-3,5-diol,4-methyl- is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1771734-27-0 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
2-methyl-5-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C13H12O2/c1-9-12(14)7-11(8-13(9)15)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChIキー |
OSSRRAHCMATAPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



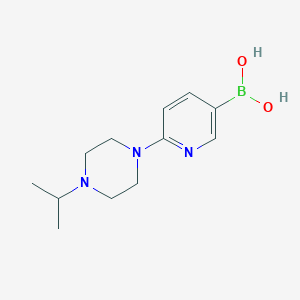


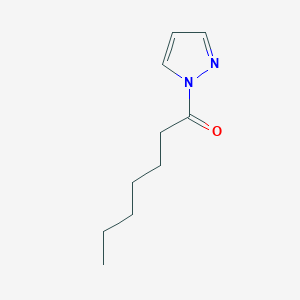
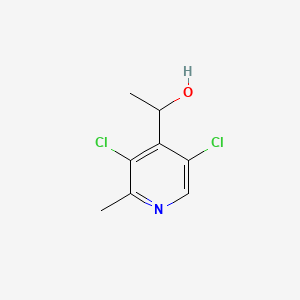
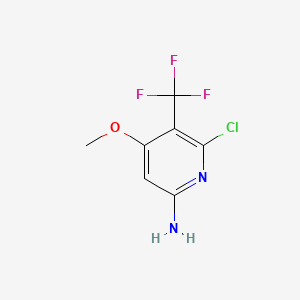
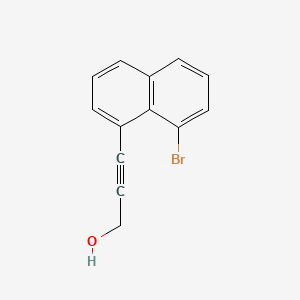

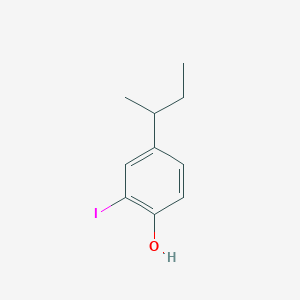

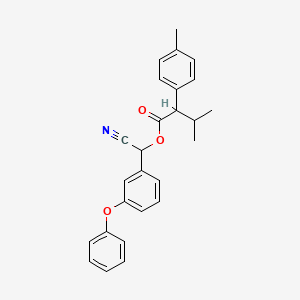
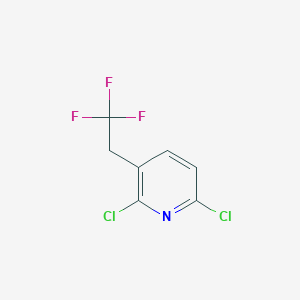
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
